2-Butanol, 1-(4-methoxybutyl)amino-3-methyl-3-phenoxy-

Description

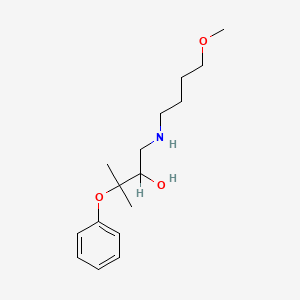

The compound 2-Butanol, 1-(4-methoxybutyl)amino-3-methyl-3-phenoxy- is a multifunctional alcohol derivative characterized by a 2-butanol backbone with three distinct substituents:

- A 4-methoxybutyl amino group at position 1.

- A methyl group at position 3.

- A phenoxy group at position 3.

The methoxybutyl and phenoxy groups likely influence its solubility, reactivity, and biological activity.

Properties

CAS No. |

7565-18-6 |

|---|---|

Molecular Formula |

C16H27NO3 |

Molecular Weight |

281.39 g/mol |

IUPAC Name |

1-(4-methoxybutylamino)-3-methyl-3-phenoxybutan-2-ol |

InChI |

InChI=1S/C16H27NO3/c1-16(2,20-14-9-5-4-6-10-14)15(18)13-17-11-7-8-12-19-3/h4-6,9-10,15,17-18H,7-8,11-13H2,1-3H3 |

InChI Key |

GOXJEQMNHQSIGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(CNCCCCOC)O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Methoxybutylamino)-3-methyl-3-(phenoxy)butan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybutylamine with 3-methyl-3-(phenoxy)butan-2-one under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent oxidation . Industrial production methods may involve large-scale batch reactors with precise temperature and pressure controls to ensure high yield and purity .

Chemical Reactions Analysis

1-(4-Methoxybutylamino)-3-methyl-3-(phenoxy)butan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used but generally include substituted amines, alcohols, and ketones .

Scientific Research Applications

1-(4-Methoxybutylamino)-3-methyl-3-(phenoxy)butan-2-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybutylamino)-3-methyl-3-(phenoxy)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby modulating neurotransmitter levels and exerting antidepressant effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Comparison: Amino-Substituted Butanols

1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazole-1-yl)-2-butanol (Baytan)

- Structure: Shares a 2-butanol backbone with substitutions at positions 1 (chlorophenoxy and triazole) and 3 (dimethyl).

- Application : Used as a fungicide (Baytan) due to its triazole group, which inhibits ergosterol synthesis in fungi .

- Key Differences: The target compound lacks a triazole group but includes a methoxybutyl amino group, which may reduce antifungal activity but enhance solubility in polar solvents. The phenoxy group in the target compound could increase aromatic interactions compared to Baytan’s chlorophenoxy group.

3-Amino-1,1-dimethoxy-3-methylbutan-2-ol

- Structure: Features a 2-butanol core with amino, dimethoxy, and methyl groups.

3-Amino-4-methoxy-3-methylbutan-1-ol

- Structure: A positional isomer with methoxy and amino groups at positions 4 and 3, respectively.

- Physicochemical Data :

Solvent Behavior: Comparison with Butanol Isomers

2-Butanol vs. 1-Butanol in Epoxy-PU Coatings

- Evaporation Rate: 2-Butanol evaporates 90% faster than 1-butanol in open systems (ASTM D3539) .

- Reactivity: 2-Butanol exhibits 90% lower reactivity with isocyanates under DBTDL catalysis due to its secondary alcohol structure .

- Application Relevance: The target compound’s 2-butanol backbone may similarly slow reactivity in polymer formulations, but the bulky phenoxy group could further impede diffusion, counteracting its evaporation advantage .

Phenoxy-Containing Compounds

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

- Structure: Contains a phenoxy-ethoxy chain with a tetramethylbutyl group.

- Properties: The hydrophobic tetramethylbutyl group enhances lipid solubility, contrasting with the target compound’s hydrophilic methoxybutyl amino group .

1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]-

- Structure: Combines a phthalazinyl amino group with a phenyl-substituted butanol.

- Hazard Profile: Classified as hazardous, requiring medical consultation upon exposure . The target compound’s phenoxy group may pose similar risks due to aromaticity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.